N~1~-MESITYL-1,2-HYDRAZINEDICARBOTHIOAMIDE
Overview
Description
N~1~-MESITYL-1,2-HYDRAZINEDICARBOTHIOAMIDE is a chemical compound with the molecular formula C13H20N4S2 It is characterized by the presence of a mesityl group attached to a hydrazinedicarbothioamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-MESITYL-1,2-HYDRAZINEDICARBOTHIOAMIDE typically involves the reaction of mesityl hydrazine with carbon disulfide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for N1-MESITYL-1,2-HYDRAZINEDICARBOTHIOAMIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N~1~-MESITYL-1,2-HYDRAZINEDICARBOTHIOAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The mesityl group can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles or nucleophiles; reactions can be conducted in various solvents depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or hydrazines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N~1~-MESITYL-1,2-HYDRAZINEDICARBOTHIOAMIDE has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N1-MESITYL-1,2-HYDRAZINEDICARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The mesityl group plays a crucial role in enhancing the reactivity and selectivity of the compound. The hydrazinedicarbothioamide core can interact with various biological molecules, leading to potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N’-mesityl-1,2-hydrazinedicarbothioamide
- N-benzyl-N’-mesityl-1,2-hydrazinedicarbothioamide
- N~1~-MESITYL-1,2-HYDRAZINEDICARBOTHIOAMIDE derivatives
Uniqueness
This compound is unique due to the presence of the mesityl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable molecule for various applications. Compared to similar compounds, N1-MESITYL-1,2-HYDRAZINEDICARBOTHIOAMIDE exhibits superior performance in certain catalytic and biological assays, highlighting its potential as a versatile research tool.
Properties
IUPAC Name |
1-(carbamothioylamino)-3-(2,4,6-trimethylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S2/c1-6-4-7(2)9(8(3)5-6)13-11(17)15-14-10(12)16/h4-5H,1-3H3,(H3,12,14,16)(H2,13,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJBRPASOQOYBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)NNC(=S)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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